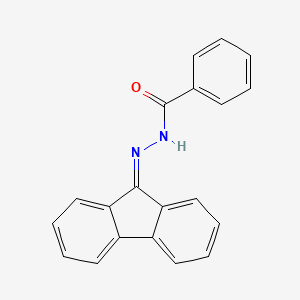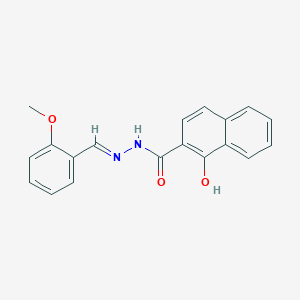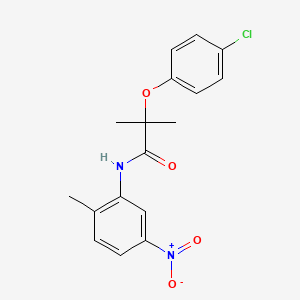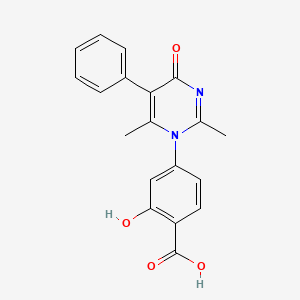![molecular formula C11H11Cl2N3O B5845185 2,2-dichloro-1-methyl-N'-[(E)-pyridin-3-ylmethylidene]cyclopropanecarbohydrazide](/img/structure/B5845185.png)
2,2-dichloro-1-methyl-N'-[(E)-pyridin-3-ylmethylidene]cyclopropanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-methyl-N’-[(E)-pyridin-3-ylmethylidene]cyclopropanecarbohydrazide is a chemical compound with the molecular formula C11H11Cl2N3O It is characterized by the presence of a cyclopropane ring substituted with two chlorine atoms and a methyl group, along with a hydrazide functional group linked to a pyridine ring through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dichloro-1-methyl-N’-[(E)-pyridin-3-ylmethylidene]cyclopropanecarbohydrazide typically involves the following steps:
- Formation of the cyclopropane ring : The cyclopropane ring can be synthesized through the reaction of a suitable precursor, such as 1,1-dichloro-2-methylpropane, with a base like sodium hydride.
- Introduction of the hydrazide group : The hydrazide group is introduced by reacting the cyclopropane derivative with hydrazine hydrate under reflux conditions.
- Condensation with pyridine-3-carbaldehyde : The final step involves the condensation of the hydrazide intermediate with pyridine-3-carbaldehyde in the presence of an acid catalyst, such as acetic acid, to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dichloro-1-methyl-N’-[(E)-pyridin-3-ylmethylidene]cyclopropanecarbohydrazide can undergo various types of chemical reactions, including:
- Oxidation : The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
- Reduction : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
- Substitution : The chlorine atoms on the cyclopropane ring can be substituted with other functional groups using nucleophilic substitution reactions.
- Oxidation : Potassium permanganate in acidic or neutral conditions.
- Reduction : Sodium borohydride in methanol or ethanol.
- Substitution : Sodium methoxide in methanol for nucleophilic substitution.
- Oxidation : Oxidized derivatives with additional oxygen-containing functional groups.
- Reduction : Reduced derivatives with hydrogen atoms replacing the chlorine atoms.
- Substitution : Substituted derivatives with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-methyl-N’-[(E)-pyridin-3-ylmethylidene]cyclopropanecarbohydrazide has several scientific research applications, including:
- Chemistry : Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
- Biology : Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
- Medicine : Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
- Industry : Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2-dichloro-1-methyl-N’-[(E)-pyridin-3-ylmethylidene]cyclopropanecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds:
- 2,2-Dichloro-1-methyl-N’-[(E)-phenylmethylene]cyclopropanecarbohydrazide
- 2,2-Dichloro-1-methyl-N’-[1-(4-propoxyphenyl)propylidene]cyclopropanecarbohydrazide
- 2,2-Dichloro-1-methyl-N’-[1-(2-phenylethyl)-4-piperidinylidene]cyclopropanecarbohydrazide
Uniqueness: 2,2-Dichloro-1-methyl-N’-[(E)-pyridin-3-ylmethylidene]cyclopropanecarbohydrazide is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties compared to similar compounds with different aromatic or aliphatic substituents
Propiedades
IUPAC Name |
2,2-dichloro-1-methyl-N-[(E)-pyridin-3-ylmethylideneamino]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O/c1-10(7-11(10,12)13)9(17)16-15-6-8-3-2-4-14-5-8/h2-6H,7H2,1H3,(H,16,17)/b15-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDAXTJITARKAO-GIDUJCDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)NN=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC1(Cl)Cl)C(=O)N/N=C/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5845121.png)
![N-[(2-cyanophenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B5845128.png)
![4-[(Z)-1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)ethenyl]benzonitrile](/img/structure/B5845140.png)
![4-iodo-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5845145.png)
![2-(4-ethoxyphenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5845161.png)
![ethyl 4-{[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]amino}benzoate](/img/structure/B5845165.png)

![N-[4-(diethylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5845170.png)
![1-[(5-bromo-2-furyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5845177.png)

![(E)-2-cyano-3-[5-(1-oxo-3H-2-benzofuran-5-yl)furan-2-yl]prop-2-enamide](/img/structure/B5845198.png)


